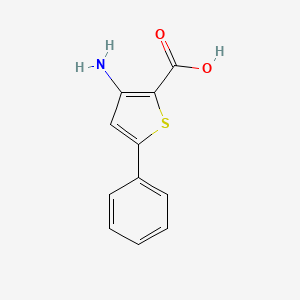

3-Amino-5-phenylthiophene-2-carboxylic acid

Beschreibung

3-Amino-5-phenylthiophene-2-carboxylic acid (CAS 99972-47-1) is a heterocyclic compound with a molecular formula of C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol . Its structure features a thiophene ring substituted with an amino group (-NH₂) at position 3, a phenyl group at position 5, and a carboxylic acid (-COOH) at position 2. The SMILES representation is NC1=C(SC(=C1)C1=CC=CC=C1)C(O)=O, and its InChIKey is CADPUALMFMAHDY-UHFFFAOYSA-N . This compound is categorized as an aromatic heterocyclic carboxylic acid and serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science due to its functionalizable amine and carboxylic acid groups .

Eigenschaften

IUPAC Name |

3-amino-5-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-8-6-9(15-10(8)11(13)14)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADPUALMFMAHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600522 | |

| Record name | 3-Amino-5-phenylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99972-47-1 | |

| Record name | 3-Amino-5-phenylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Example A: Synthesis via Methyl Ester Route

A method reported involves starting from methyl 5-phenyl-3-amino-thiophene-2-carboxylate. The procedure includes:

- Dissolving methyl ester in a solution of potassium hydroxide in methanol and water.

- Refluxing for three hours.

- Acidifying the mixture with KHSO₄ to precipitate the product.

- Collecting and purifying the solid.

Yield : Approximately 66% based on theoretical calculations.

Example B: Direct Synthesis from Thioglycolic Acid

Another method involves reacting α,β-dihalogenonitriles with thioglycolic acid esters in the presence of alkaline condensing agents:

- Combine thioglycolic acid ester with sodium methylate.

- React under cooling conditions with α,β-dihalogenonitrile.

- Neutralize and extract using organic solvents.

Yield : Approximately 46 g (66% theoretical).

Alternative Methods

Recent studies have explored alternative methods involving different reagents or catalysts that may enhance yield or reduce reaction time:

- Utilizing sodium ethanolate in ethanol under inert atmosphere conditions has shown promising results with yields around 86%.

The preparation of this compound involves complex synthetic strategies that can vary significantly based on starting materials and reaction conditions. The methods outlined provide a comprehensive overview of established techniques, emphasizing yields and procedural details that are critical for researchers in organic synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-phenylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-phenylthiophene-2-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Wirkmechanismus

The mechanism of action of 3-Amino-5-phenylthiophene-2-carboxylic acid depends on its specific application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.

Materials Science: In organic semiconductors, it facilitates charge transport through π-π stacking interactions and conjugation with other molecular components.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table compares 3-amino-5-phenylthiophene-2-carboxylic acid with structurally related thiophene derivatives, highlighting substituent effects on properties and applications:

Key Observations :

- Substituent Effects: Halogenated Phenyl Groups (e.g., Cl, F at C5): Enhance electronic polarization and binding affinity in drug candidates. For example, 4-chlorophenyl derivatives (CAS 187949-86-6) were explored for antimicrobial activity but discontinued due to synthesis challenges . Ester Derivatives (e.g., methyl or ethyl esters): Improve solubility in organic solvents, facilitating reactions like metal-free click chemistry (yields >90% in green solvents) . The sulfonyl group in 3-amino-4-(isopropylsulfonyl)... (CAS 175202-08-1) may enhance interaction with biological targets .

Biologische Aktivität

3-Amino-5-phenylthiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a thiophene ring, which is integral to its chemical properties and biological interactions. The presence of both amino and carboxylic acid functionalities enhances its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Key Functional Groups

- Amino Group (NH₂) : Contributes to the compound's ability to form hydrogen bonds, enhancing solubility and interaction with biological targets.

- Carboxylic Acid Group (COOH) : Imparts acidic properties, allowing for ionic interactions with proteins and other biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi, demonstrating effectiveness in inhibiting their growth.

Case Study: Antitubercular Activity

One pivotal study highlighted the compound's potential as an anti-tubercular agent. It showed promising results in inhibiting the growth of Mycobacterium tuberculosis, suggesting a mechanism involving the disruption of bacterial metabolic pathways through specific enzyme inhibition.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. It appears to modulate key signaling pathways involved in cell proliferation and apoptosis.

The compound has been found to interact with transcription factors such as NF-kappa-B, which plays a crucial role in inflammatory responses and cancer progression. By suppressing this pathway, the compound may reduce tumor growth and metastasis .

Summary of Biological Activities

Research Findings

Recent studies have focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity. For instance, modifications to the phenyl group or variations in the thiophene structure have led to compounds with improved efficacy against specific pathogens or cancer types .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound binds to target enzymes. These studies suggest that the compound can effectively inhibit enzymes critical for bacterial survival, thereby validating its use as a lead compound for drug development.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Amino-5-phenylthiophene-2-carboxylic acid, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using Gewald-type methodologies, where substituted ketones or aldehydes react with cyanoacetates and sulfur sources. Post-synthesis, purity is assessed using HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Recrystallization in ethanol or methanol is recommended to remove residual solvents or byproducts .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : For confirming the amine (-NH2) and carboxylic acid (-COOH) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., CHNOS, theoretical 219.03 g/mol).

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify characteristic absorption bands (e.g., 1680–1700 cm⁻¹ for carboxylic acid C=O stretch).

- X-ray Diffraction (XRD) : For crystalline structure elucidation .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to strong oxidizing agents, bases, or acids, as these may trigger decomposition into sulfur oxides (SO) or carbon dioxide (CO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiophene derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles. Validate findings by:

Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

- Kinetic Studies : Measure substrate/enzyme binding constants (e.g., K for enzyme inhibitors) using surface plasmon resonance (SPR).

- Computational Docking : Utilize the InChI Key (e.g., IFLKEBSJTZGCJG-UHFFFAOYSA-M for structural analogs) to model interactions with target proteins .

- Metabolomic Profiling : Track cellular metabolite changes via LC-MS to identify affected pathways .

Q. How does this compound behave under extreme pH or thermal conditions?

Methodological Answer: Perform stress testing:

- Thermal Degradation : Heat at 100°C for 24 hours and analyze via TGA-MS to identify decomposition products (e.g., CO, CO).

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation kinetics using UV-Vis spectroscopy. Under acidic conditions, the carboxylic acid group may protonate, altering solubility .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

Q. How can functionalization of the thiophene ring enhance the compound’s research utility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.